4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide

IRAK Kinase inhibition Structure-Activity Relationship

4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide (CAS 332357-58-1) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C20H21ClN4O2 and a molecular weight of 384.9 g/mol. It features a 4-chlorobenzamide moiety at the 2-position of the benzimidazole core and a morpholinoethyl substituent at the 1-position.

Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
Cat. No. B3461032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Molecular FormulaC20H21ClN4O2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H21ClN4O2/c21-16-7-5-15(6-8-16)19(26)23-20-22-17-3-1-2-4-18(17)25(20)10-9-24-11-13-27-14-12-24/h1-8H,9-14H2,(H,22,23,26)
InChIKeyCRLJHTVOVQXTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL]

4-Chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide: Procurement-Relevant Physicochemical and Target-Class Profile


4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide (CAS 332357-58-1) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C20H21ClN4O2 and a molecular weight of 384.9 g/mol . It features a 4-chlorobenzamide moiety at the 2-position of the benzimidazole core and a morpholinoethyl substituent at the 1-position. This compound belongs to a class of N-(morpholinoethyl)benzimidazolyl benzamides that have been claimed in patents as inhibitors of interleukin-1 receptor-associated kinases (IRAK-1/4) and Janus kinases (JAKs), positioning it within the kinase inhibitor chemical space relevant to inflammation and oncology research [1] [2].

Why 4-Chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide Cannot Be Trivially Replaced by In-Class Analogs


Within the N-(morpholinoethyl)benzimidazolyl benzamide series, the nature and position of the phenyl ring substituent on the amide are critical determinants of both kinase selectivity and physicochemical behavior. The electron‑withdrawing 4‑chloro substituent in 4‑chloro‑N‑[1‑(2‑morpholin‑4‑ylethyl)benzimidazol‑2‑yl]benzamide imparts a markedly different electronic profile compared to the 3‑nitro group present in the closely related IRAK‑1/4 Inhibitor I (CAS 509093‑47‑4) or the 3,4‑dichloro pattern in the 3,4‑dichloro analog (CAS 847460‑77‑9) . These alterations affect hydrogen‑bond acceptor/donor capacity, molecular dipole, and ultimately target engagement and off‑target liability. Procurement decisions based solely on the morpholinoethyl‑benzimidazole scaffold without accounting for the distal amide substituent therefore risk introducing unwanted shifts in potency, selectivity, or pharmacokinetic handling that compromise experimental reproducibility within IRAK‑ or JAK‑focused programs [1].

Quantitative Differentiation Evidence for 4-Chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide vs. Closest Analogs


Electronic and Steric Differentiation of the 4-Chloro Substituent vs. 3-Nitro (IRAK-1/4 Inhibitor I)

The 4-chloro substituent in the target compound provides a distinct electronic environment relative to the 3-nitro group in the commercially available IRAK-1/4 Inhibitor I (CAS 509093-47-4). While the 3-nitro analog exhibits IRAK1 IC50 = 0.2 μM and IRAK4 IC50 = 0.3 μM, the target compound's 4-chloro group eliminates the strong electron‑withdrawing and hydrogen‑bond‑accepting nitro functionality, which is known from patent SAR disclosures to modulate both potency and kinase selectivity profiles within this scaffold . This substitution pattern is associated with differential hydrogen‑bonding capacity (Hammett σpara for Cl = +0.23 vs. σmeta for NO₂ = +0.71), supporting the prediction of a divergent target‑engagement landscape [1].

IRAK Kinase inhibition Structure-Activity Relationship

Physicochemical Stability Benchmarking via Melting Point vs. 3,4-Dichloro Analog

The target compound exhibits a melting point of approximately 137–139 °C , indicating a well‑defined crystalline form suitable for reproducible solid‑state handling and long‑term storage. By contrast, the 3,4‑dichloro analog (CAS 847460‑77‑9) lacks a publicly reported melting point in vendor or database sources, introducing uncertainty in solid‑form characterization and potential batch‑to‑batch variability during procurement . The defined melting range of the 4‑chloro compound provides a straightforward identity‑and‑purity quality‑control metric that is absent for the dichloro comparator.

Solid-state stability Procurement specification Thermal analysis

Predicted Divergent Kinase Selectivity Profile Based on Substituent-Dependent Scaffold SAR

Patent literature establishes that benzimidazole derivatives bearing a morpholinoethyl side chain can achieve potent inhibition of JAK family kinases (JAK1/2/3) as well as IRAK1/4, but the substituent on the benzamide ring strongly influences which kinase subfamily is preferentially targeted [1]. Compounds with electron‑withdrawing substituents at the para position (such as the target 4‑chloro compound) are associated with a distinct kinase‑inhibition fingerprint compared to those with meta‑nitro or ortho/para‑dihalo substitution patterns [2]. Although direct kinome‑wide profiling data for the target compound is not publicly available, the SAR trends strongly indicate that substituting the 3‑nitro group (as in IRAK‑1/4 Inhibitor I) for a 4‑chloro group will yield a non‑equivalent selectivity profile, with potential implications for off‑target activity in cell‑based inflammatory models.

Kinase profiling JAK IRAK Selectivity

Procurement-Relevant Application Scenarios for 4-Chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide


Probing IRAK1/4 vs. JAK Selectivity in Inflammatory Signaling Cascades

Given the predicted shift in kinase selectivity relative to the 3-nitro analog (IRAK-1/4 Inhibitor I) based on patent SAR [1], this compound is suited as a chemical probe for experiments designed to dissect the relative contributions of IRAK versus JAK pathways in IL-1R/TLR or cytokine receptor signaling models. Its distinct electronic profile makes it a valuable comparator to the established IRAK-1/4 tool compound.

Solid-Form-Controlled In Vitro Pharmacology Where Batch Reproducibility Is Critical

The well‑defined melting point (137–139°C) provides a straightforward identity‑and‑purity checkpoint that is not available for the 3,4‑dichloro analog . This property supports reproducible weighing, dissolution, and DMSO stock preparation for dose‑response assays, making the compound preferable for laboratories requiring strict batch‑to‑batch consistency.

Structure-Activity Relationship (SAR) Exploration Around the Benzamide Substituent

As a single‑substituent (para‑Cl) member of the N-(morpholinoethyl)benzimidazolyl benzamide series, this compound serves as a key SAR data point when systematically varying the phenyl ring electronics and sterics alongside analogs such as the 3‑nitro and 3,4‑dichloro derivatives. Its use enables quantitative correlation of electronic parameters (Hammett σ) with biological activity across in‑house kinase panels [2].

Quote Request

Request a Quote for 4-chloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.